molecular formula C17H34O3 B14502330 Acetic acid;pentadec-5-en-1-ol CAS No. 62936-11-2

Acetic acid;pentadec-5-en-1-ol

Cat. No.: B14502330
CAS No.: 62936-11-2
M. Wt: 286.4 g/mol
InChI Key: CQLNTKFTEJQVBI-UHFFFAOYSA-N
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Description

The compound "Acetic acid;pentadec-5-en-1-ol" refers to pentadec-5-en-1-yl acetate, an ester formed by the reaction of acetic acid with pentadec-5-en-1-ol. This compound features a 15-carbon unsaturated alcohol backbone (with a double bond at position 5) esterified with acetic acid. Such esters are commonly used in flavoring agents, pheromones, and industrial solvents due to their volatility and distinct aromatic profiles .

Properties

CAS No.

62936-11-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

acetic acid;pentadec-5-en-1-ol

InChI

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4)

InChI Key

CQLNTKFTEJQVBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is pentadec-5-enoic acid.

    Reduction: The major products are pentadec-5-en-1-ol and acetic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Similarities

Compound Molecular Formula Chain Length Double Bond Position Functional Groups
Pentadec-5-en-1-yl acetate C₁₇H₃₂O₂ 15 carbons 5 Ester, alkene
5-Decen-1-yl acetate C₁₂H₂₂O₂ 10 carbons 5 Ester, alkene
E-5-Dodecenyl acetate C₁₄H₂₆O₂ 12 carbons 5 Ester, alkene
Z-5-Tetradecen-1-yl acetate C₁₆H₃₀O₂ 14 carbons 5 Ester, alkene (Z-isomer)

Key Observations :

  • All compounds share an ester group and a double bond at position 5, but differ in carbon chain length.
  • Longer chains (e.g., pentadec-5-en-1-yl acetate) exhibit higher molecular weights and likely lower volatility compared to shorter analogs like 5-decen-1-yl acetate .

Physicochemical Properties

Property Pentadec-5-en-1-yl acetate 5-Decen-1-yl acetate E-5-Dodecenyl acetate Z-5-Tetradecen-1-yl acetate
Boiling Point ~300°C (estimated) 230–235°C 245–250°C 260–265°C
Solubility Insoluble in water; soluble in organic solvents Similar to other acetates Similar Similar
Odor Profile Mild, fruity Citrus-like Floral, waxy Musky, fatty

Notes:

  • Boiling points increase with chain length due to stronger van der Waals forces.
  • Solubility in water decreases as chain length increases, but all are miscible with ethanol, ether, and chloroform .

Research Findings and Data

Proteomic and Metabolic Flux Analysis (MFA)

  • Acetic Acid Production: Overexpression of PQQ-ADH in A. pasteurianus increases acetic acid yield (61.42 g L⁻¹) and ethanol conversion efficiency (residual ethanol: 4.18 g L⁻¹) .
  • Impact on Esters : Higher acetic acid availability enhances esterification rates in industrial processes, favoring the synthesis of compounds like pentadec-5-en-1-yl acetate .

Thermodynamic Data (Acetic Acid vs. Esters)

Parameter Acetic Acid Pentadec-5-en-1-yl acetate
ΔfH° (gas) -433 ± 3 kJ/mol Not reported
Heat Capacity (Cp, gas) 63.44 J/mol·K at 298 K ~350 J/mol·K (estimated)

Note: Esters generally have higher heat capacities than acetic acid due to larger molecular structures .

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